molecular formula C19H18N10O B607612 Gcn2-IN-1

Gcn2-IN-1

Cat. No.: B607612
M. Wt: 402.4 g/mol
InChI Key: CFNFLNGJQOHNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-92 is a chemical compound known for its role as an inhibitor of the general control nonderepressible 2 kinase (GCN2 or EIF2AK4). This kinase is involved in the stress response pathway, particularly in the regulation of protein synthesis under conditions of amino acid deprivation. A-92 has shown potential as a chemotherapeutic agent for the treatment of cancer due to its ability to inhibit GCN2 with an IC50 value of less than 0.3 micromolar .

Mechanism of Action

Target of Action

Gcn2-IN-1 is a potent inhibitor of the general control nonderepressible 2 kinase (GCN2) . GCN2 is a serine/threonine-protein kinase that senses amino acid deficiencies through binding to uncharged transfer RNA (tRNA) . It plays a key role in modulating amino acid metabolism in response to nutrient deprivation .

Mode of Action

This compound interacts with GCN2 by binding to its tRNA-binding site . The activation of GCN2 involves the GCN1–GCN20 complex binding to the ribosome at the A-site via S10, ejecting deacylated tRNA from the A-site rather than E-site of the ribosome, and transferring it to GCN2, thereby relieving its autoinhibition .

Biochemical Pathways

Upon activation, GCN2 promotes the phosphorylation of eIF2α, leading to a repression of general translation and the initiation of gene reprogramming to facilitate adaptation to nutrient stress . This process is part of the integrated stress response (ISR), which responds to both extrinsic (i.e., amino acid or oxygen deprivation) and intrinsic (i.e., protein misfolding and proteotoxicity) stresses .

Result of Action

The activation of GCN2 by this compound leads to significant molecular and cellular effects. It results in the lowering of protein synthesis, allowing cells to conserve energy and nutrients, and reprogram gene expression to ameliorate stress damage and restore protein homeostasis . It also induces the expression of ATF4 targets ASNS and PSAT1 .

Action Environment

Environmental factors such as nutrient availability, UV irradiation, and oxidative stress can influence the action of this compound. Furthermore, the high concentrations of uncharged tRNAs that accumulate in starved cells favor binding to the HisRS-like domain and CTDs of GCN2, altering its conformation, relieving inhibitory interactions, and resulting in autophosphorylation of the activation loop of the enzyme, thereby ultimately activating GCN2 .

Biochemical Analysis

Biochemical Properties

Gcn2-IN-1 interacts with GCN2, inhibiting its function . GCN2 is an eIF2α kinase that rewires the metabolism of cells under amino acid starvation stress . The inhibition of GCN2 by this compound can affect various biochemical reactions, particularly those related to protein synthesis and amino acid metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting GCN2, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, GCN2 helps keep cells alive while tumors undergo significant nutritional stress during tumorigenesis . Inhibiting GCN2 with this compound could potentially disrupt these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of GCN2 . GCN2 is activated by the binding of uncharged tRNAs, which results in a conformational change and GCN2 activation . By inhibiting GCN2, this compound prevents this activation, thereby influencing various downstream effects, such as changes in gene expression .

Metabolic Pathways

This compound, through its inhibition of GCN2, can influence various metabolic pathways. GCN2 plays a key role in responding to amino acid availability and can affect pathways related to protein synthesis and amino acid metabolism .

Subcellular Localization

Gcn2, the target of this compound, is known to be activated in response to stresses that occur in various subcellular locations, including the cytoplasm . Therefore, this compound would need to reach these locations to exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-92 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a triazolo[4,5-d]pyrimidine core, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of A-92 would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce A-92 with high purity and consistency for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: A-92 undergoes various chemical reactions, including:

    Oxidation: A-92 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on A-92, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents onto the triazolo[4,5-d]pyrimidine core, leading to analogs with varied properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could produce a range of analogs with different substituents.

Scientific Research Applications

A-92 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of GCN2 and its effects on protein synthesis.

    Biology: Investigated for its role in cellular stress responses and its potential to modulate metabolic pathways.

    Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit GCN2, which is implicated in cancer cell survival under nutrient-deprived conditions.

    Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery.

Comparison with Similar Compounds

    A-91: Another GCN2 inhibitor with a similar triazolo[4,5-d]pyrimidine core but different substituents.

    A-93: A compound with a similar mechanism of action but different potency and selectivity profiles.

    GCN2 Inhibitor 1: A structurally distinct compound that also inhibits GCN2 but with different pharmacokinetic properties.

Uniqueness of A-92: A-92 is unique due to its high potency (IC50 < 0.3 micromolar) and selectivity for GCN2. Its specific structure allows for effective inhibition of GCN2, making it a valuable tool for studying the role of this kinase in cellular stress responses and its potential as a therapeutic target in cancer .

Properties

IUPAC Name

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNFLNGJQOHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does GCN2 activity relate to Alzheimer's disease pathogenesis?

A1: Research suggests that GCN2, a protein kinase involved in the cellular response to amino acid starvation, may play a role in Alzheimer's disease (AD). One study found that inhibiting GCN2 could reduce the production of amyloid-beta (Aβ), a key protein implicated in AD pathology []. The study demonstrated that GCN2 activity is enhanced in cells with impaired autophagy, a cellular waste disposal process often dysfunctional in AD. This enhanced GCN2 activity leads to increased expression of Presenilin-1 (PS1), a component of the γ-secretase enzyme complex responsible for Aβ production []. These findings suggest that targeting GCN2 could be a potential therapeutic strategy for AD.

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